

Lonchocarpic Acid: A Technical Guide to its Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Lonchocarpic acid*

Cat. No.: *B608628*

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Introduction

Lonchocarpic acid, a prenylated isoflavonoid, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the flavonoid family, it shares a common structural backbone known to interact with various biological pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of **Lonchocarpic acid**, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Physical and Chemical Properties

Lonchocarpic acid is a complex organic molecule with the IUPAC name 6-hydroxy-7-(4-hydroxyphenyl)-5-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-8-one. [1] Its structure features a chromenone core with multiple substitutions, including hydroxyl, methoxy, and prenyl groups, which contribute to its physicochemical characteristics and biological activity.

Quantitative Data Summary

The known physical and chemical properties of **Lonchocarpic acid** are summarized in the tables below. It is important to note that while some properties have been computationally predicted, experimental data for certain parameters, such as a precise melting point and specific solubility values, are not readily available in the surveyed literature.

Table 1: General and Computed Properties of **Lonchocarpic Acid**

Property	Value	Source
Molecular Formula	C ₂₆ H ₂₆ O ₆	[1]
Molecular Weight	434.5 g/mol	[1]
Exact Mass	434.17293854 Da	[1]
CAS Number	5490-47-1	[1]
XlogP (Predicted)	5.4	[1]

Table 2: Predicted Solubility of **Lonchocarpic Acid**

Solvent	Predicted Solubility	Notes
Water	Poorly soluble	Typical for complex polyphenols.
Methanol	Soluble	Commonly used for extraction of flavonoids.
Ethanol	Soluble	Commonly used for extraction of flavonoids.
DMSO	Soluble	Often used as a solvent for in vitro assays.
Chloroform	Sparingly soluble	Polarity considerations suggest limited solubility.

Note: Specific quantitative solubility data (e.g., in g/L) for **Lonchocarpic acid** in these solvents is not available in the reviewed literature. The predictions are based on the general solubility of

similar isoflavonoid structures.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Lonchocarpic acid**. Below is a summary of the expected spectral characteristics based on its chemical structure and data for similar compounds.

Table 3: Spectral Data Characteristics of **Lonchocarpic Acid**

Technique	Key Features
^1H NMR	Signals corresponding to aromatic protons, a methoxy group, a prenyl group (with characteristic olefinic and methyl protons), and protons of the pyran ring are expected. The phenolic hydroxyl protons may appear as broad singlets.
^{13}C NMR	Resonances for a carbonyl carbon (in the chromenone ring), multiple aromatic and olefinic carbons, a methoxy carbon, and aliphatic carbons of the dimethylpyran and prenyl groups are anticipated. The carbonyl carbon typically appears in the 160-180 ppm region. [2]
Mass Spectrometry (MS)	The molecular ion peak ($[\text{M}]^+$ or $[\text{M}+\text{H}]^+$) should be observed at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the prenyl group and other characteristic cleavages of the flavonoid skeleton. [3] [4] [5]
Infrared (IR) Spectroscopy	Characteristic absorption bands for hydroxyl ($-\text{OH}$ stretch, broad), carbonyl ($\text{C}=\text{O}$ stretch, sharp), aromatic ($\text{C}=\text{C}$ stretch), and ether ($\text{C}-\text{O}$ stretch) functional groups are expected. The $\text{O}-\text{H}$ stretch is typically broad, appearing in the $2500\text{-}3300\text{ cm}^{-1}$ region, while the $\text{C}=\text{O}$ stretch for a conjugated ketone is expected around $1650\text{-}1700\text{ cm}^{-1}$.

Note: Detailed, assigned ^1H and ^{13}C NMR spectra and high-resolution mass spectrometry fragmentation analysis for **Lonchocarpic acid** were not available in the reviewed literature.

Experimental Protocols

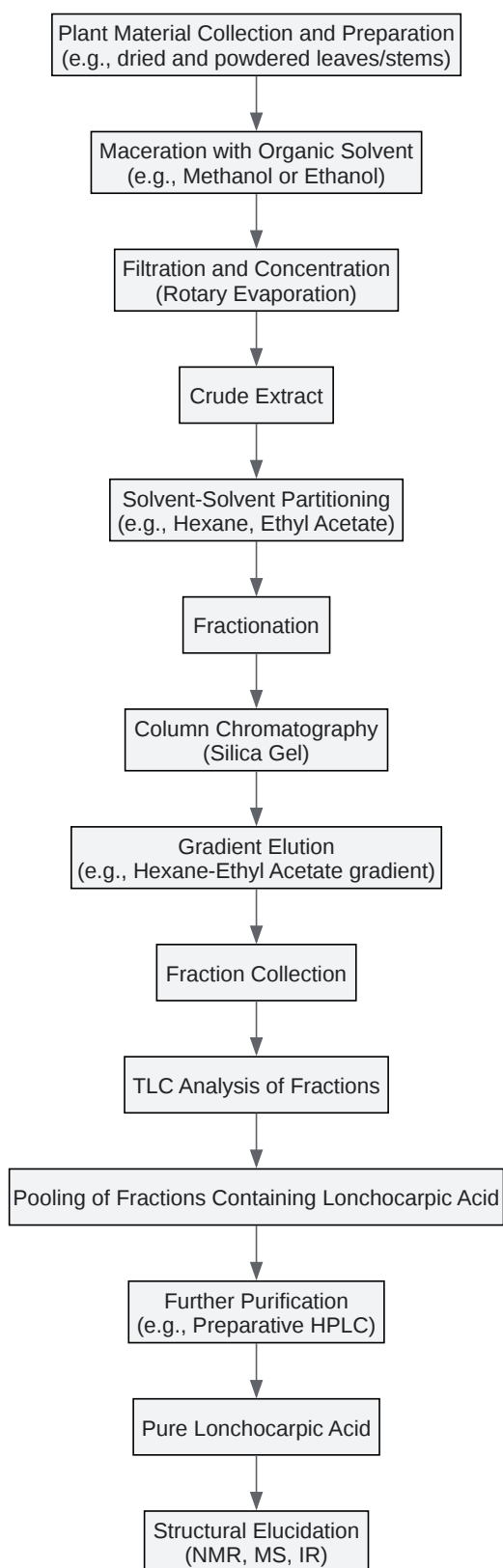
The following sections provide detailed methodologies for the isolation, purification, and assessment of the anti-inflammatory activity of **Lonchocarpic acid**. These protocols are based

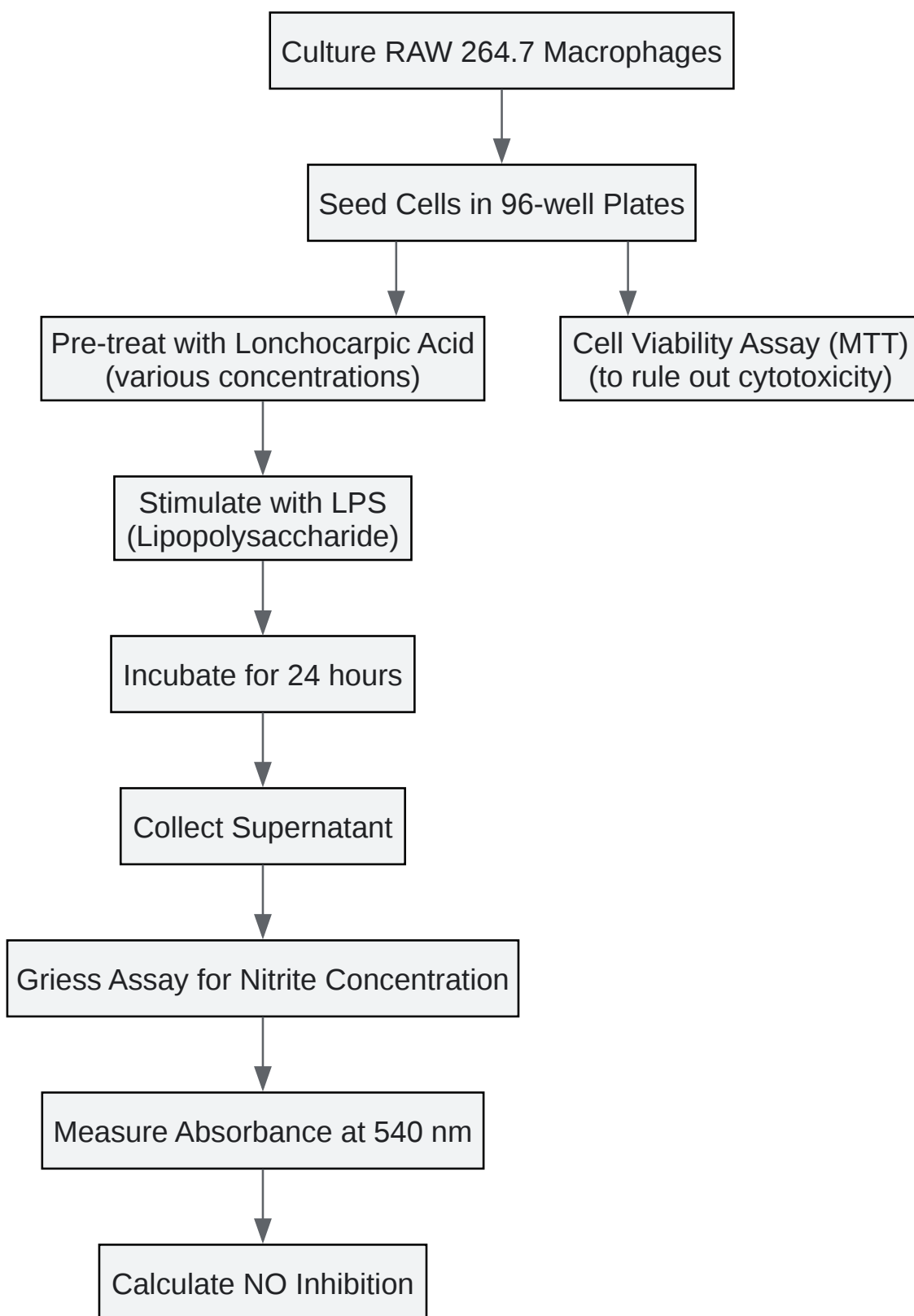
on established methods for similar natural products and can be adapted for specific laboratory conditions.

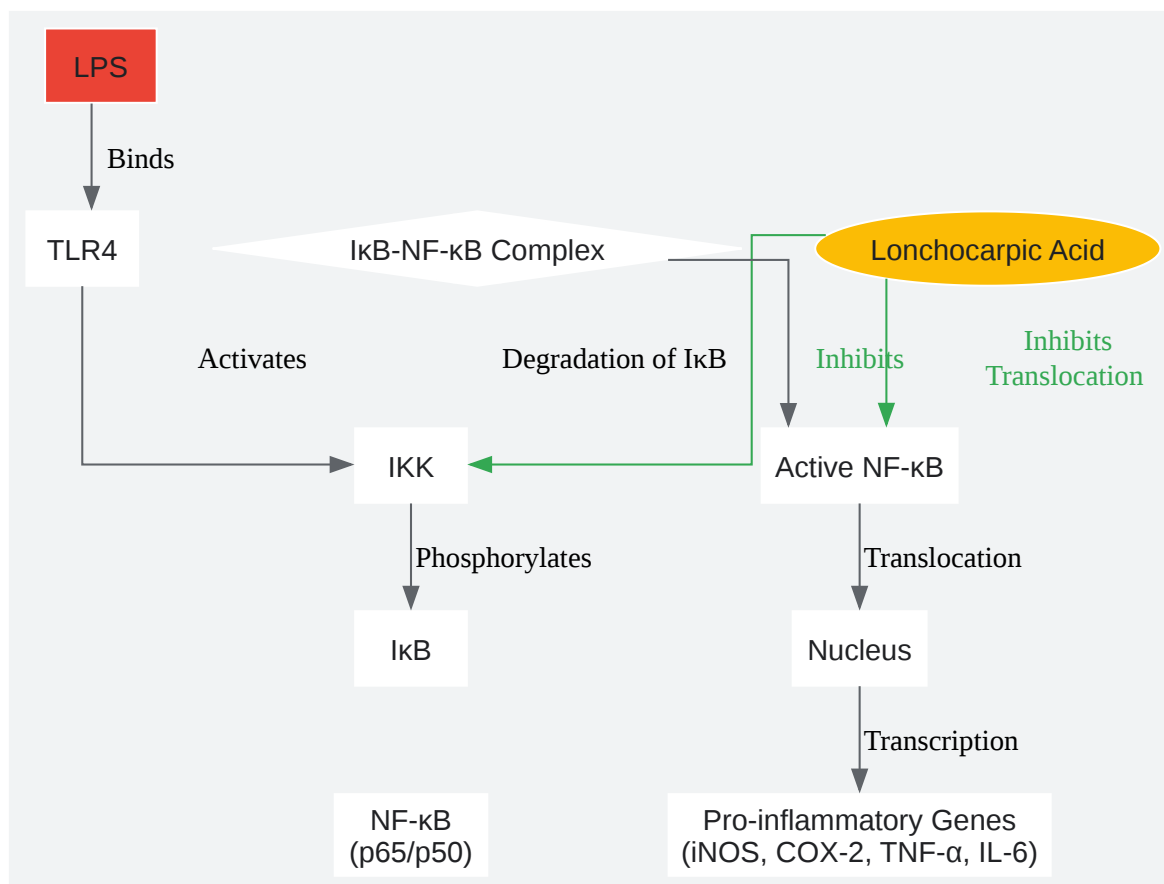
Isolation and Purification of Lonchocarpic Acid

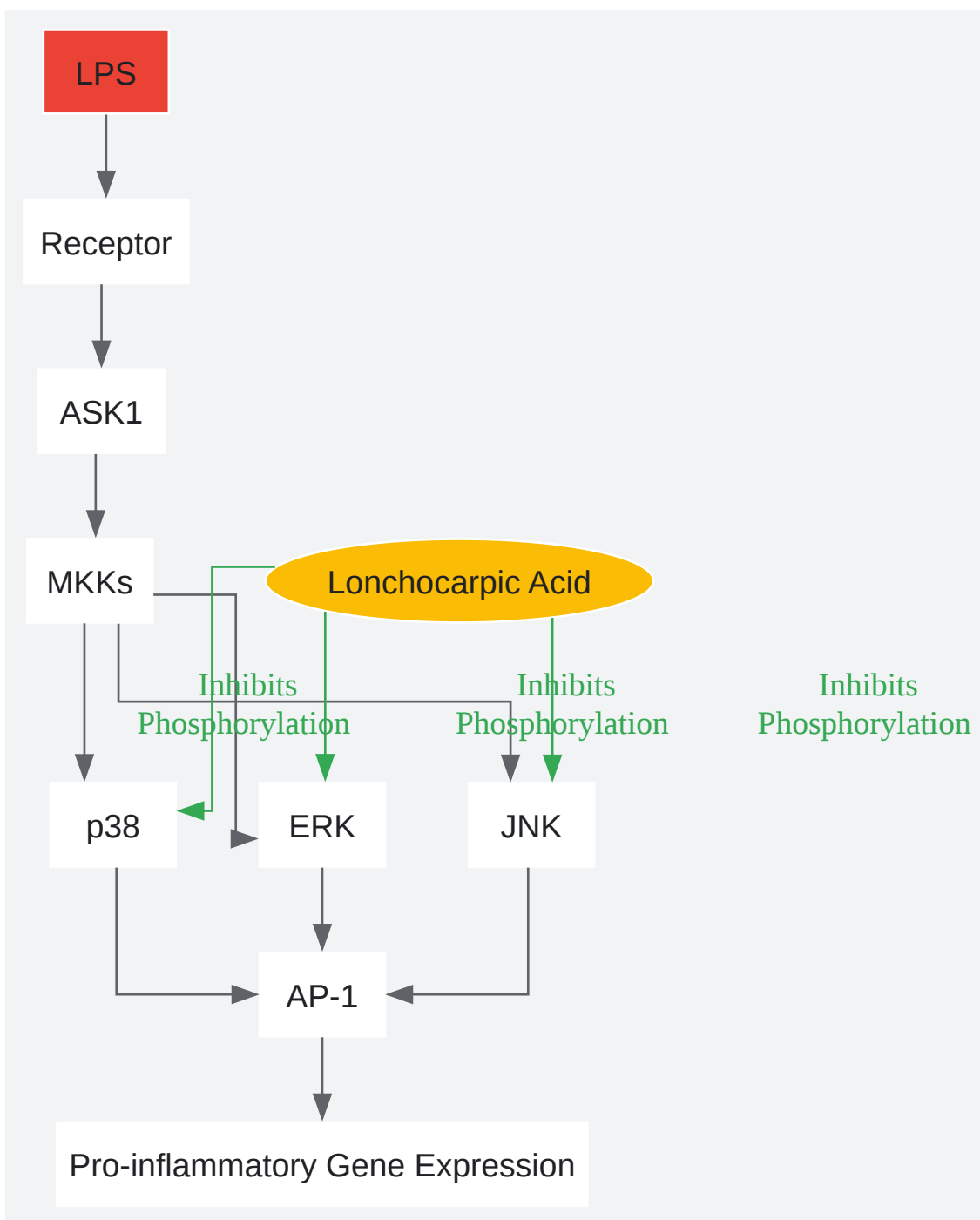
This protocol describes a general procedure for the extraction and chromatographic purification of **Lonchocarpic acid** from a plant source, such as species from the Lonchocarpus or Derris genus.

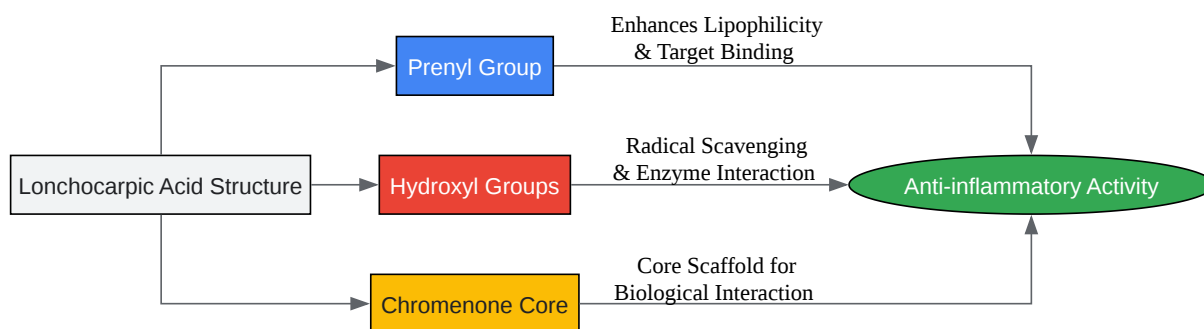
Workflow for Isolation and Purification











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